molecular formula C20H29N3O4 B5564533 3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5564533
M. Wt: 375.5 g/mol
InChI Key: ZTTZFSMZXPANSJ-UHFFFAOYSA-N
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Description

3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C20H29N3O4 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.21580641 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and evaluated for their potential as antihypertensive agents. The study involved the preparation of compounds with various substitutions, which were then tested in hypertensive rats. Some compounds demonstrated significant activity as alpha-adrenergic blockers, showing potential for lowering blood pressure. However, they did not exhibit beta-adrenergic blocking properties. The research suggests that certain substitutions in the molecular structure can enhance the antihypertensive activity of these compounds (Caroon et al., 1981).

Oxidative Cyclization for Azaspiro[4.5]Decane Synthesis

A method for synthesizing azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors has been described. This approach led to the creation of compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, showcasing the versatility of oxidative cyclization in constructing complex molecular frameworks. Such methodologies are crucial for the development of new chemical entities with potential pharmacological applications (Martin‐Lopez & Bermejo, 1998).

Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines has led to the discovery of potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, including 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have shown significant binding affinity and antagonist activity in relevant assays. Such findings highlight the therapeutic potential of spiropiperidines in treating conditions mediated by the tachykinin NK2 receptor, contributing to the advancement of receptor-targeted therapies (Smith et al., 1995).

Properties

IUPAC Name

1-[3-(2-ethylbutyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-4-15(5-2)13-23-14-20(27-19(23)26)8-11-22(12-9-20)18(25)17(24)16-7-6-10-21(16)3/h6-7,10,15H,4-5,8-9,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTZFSMZXPANSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC2(CCN(CC2)C(=O)C(=O)C3=CC=CN3C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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